4'-Fluorobiphenyl-4-carbonyl chloride
Overview
Description
4'-Fluorobiphenyl-4-carbonyl chloride is a useful research compound. Its molecular formula is C13H8ClFO and its molecular weight is 234.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Activation of Hydroxyl Groups in Polymeric Carriers : 4-Fluorobenzenesulfonyl chloride is utilized for covalently attaching biological substances like enzymes and antibodies to solid supports such as polystyrene microspheres and Sepharose beads. This method has potential therapeutic applications in bioselective separation of human lymphocyte subsets and tumor cells from bone marrow (Chang, Gee, Smith, & Lake, 1992).
Degradation by Bacteria : Pseudomonas pseudoalcaligenes KF707 can degrade 2- and 4-fluorobiphenyl, using them as carbon and energy sources. This reveals insights into the degradation of fluorinated biphenyls and their potential environmental impact (Murphy, Quirke, & Balogun, 2008).
Atom Transfer Radical Addition Reactions : Fluoroalkylsulfonyl chlorides, including compounds similar to 4'-Fluorobiphenyl-4-carbonyl chloride, are used in Cu-catalyzed atom transfer radical addition reactions with electron-deficient alkenes under photochemical conditions. This process produces various fluorinated products useful in synthetic chemistry (Tang & Dolbier, 2015).
Synthesis of Fluorinated Compounds : Various fluorinated biphenyls, including this compound, are synthesized for applications in material science and biochemistry. These compounds are often synthesized through metal-catalyzed reactions and are crucial in developing new materials and medicinal compounds (He, Soulé, & Doucet, 2014).
Fluorogenic Probes for Biothiols : Compounds like this compound can be used to develop sensitive fluorogenic probes for detecting biothiols in biological and medical samples. This application is significant for biochemical analysis and diagnostics (Du, Yang, Qi, & Yang, 2011).
properties
IUPAC Name |
4-(4-fluorophenyl)benzoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-13(16)11-3-1-9(2-4-11)10-5-7-12(15)8-6-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNPYEWTCDJEFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)F)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.